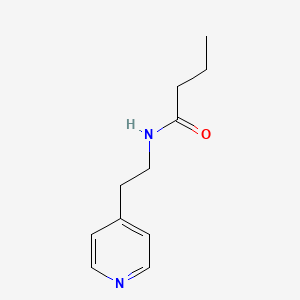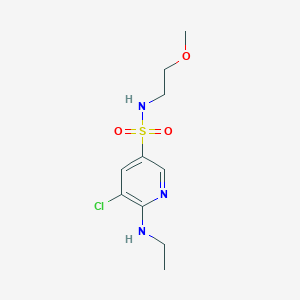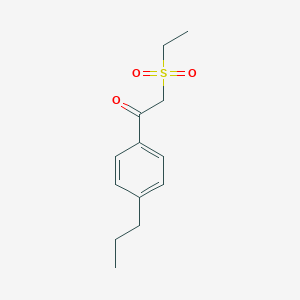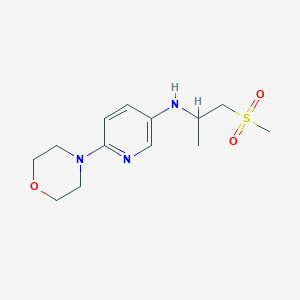![molecular formula C16H21NO4 B7595219 2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is also known as HACA and is a derivative of ibuprofen. It is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory and analgesic properties. The purpose of
Mechanism of Action
The mechanism of action of HACA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX enzymes, HACA reduces the production of prostaglandins, which results in a reduction in inflammation and pain.
Biochemical and Physiological Effects:
HACA has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). HACA has also been shown to reduce the expression of COX-2, which is an enzyme that is involved in the inflammatory response. In addition, HACA has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using HACA in lab experiments is its ability to exhibit anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory conditions. HACA has also been shown to have anticancer properties, which makes it a potential candidate for the treatment of cancer. However, one of the limitations of using HACA in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of HACA. One potential direction is to investigate its potential as a treatment for various inflammatory conditions, such as rheumatoid arthritis and osteoarthritis. Another potential direction is to investigate its potential as a treatment for cancer. Further research is also needed to fully understand the mechanism of action of HACA and its biochemical and physiological effects. Additionally, research is needed to develop more efficient synthesis methods for HACA and to improve its solubility in water.
Conclusion:
In conclusion, HACA is a chemical compound that has potential applications in scientific research. It exhibits anti-inflammatory and analgesic properties and has been shown to have anticancer properties. The synthesis of HACA involves the conversion of the carboxylic acid group of ibuprofen into an amide group. HACA works by inhibiting the activity of COX enzymes, which reduces the production of prostaglandins and results in a reduction in inflammation and pain. HACA has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesis Methods
HACA can be synthesized through a multistep process that involves the reaction of ibuprofen with various reagents. The synthesis of HACA involves the conversion of the carboxylic acid group of ibuprofen into an amide group. The reaction is carried out in the presence of a base and a coupling agent. The resulting product is then purified through column chromatography to obtain HACA.
Scientific Research Applications
HACA has been shown to have potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions. HACA has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have anticancer properties.
properties
IUPAC Name |
2-[1-[(3-hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-5-6-12(9-13(11)18)15(21)17-16(10-14(19)20)7-3-2-4-8-16/h5-6,9,18H,2-4,7-8,10H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCMVUUJIPEPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCCCC2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)



![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)